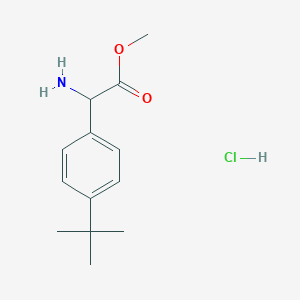

Methyl2-amino-2-(4-tert-butylphenyl)acetate hydrochloride

CAS No.: 142524-46-7

Cat. No.: VC8176035

Molecular Formula: C13H20ClNO2

Molecular Weight: 257.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 142524-46-7 |

|---|---|

| Molecular Formula | C13H20ClNO2 |

| Molecular Weight | 257.75 |

| IUPAC Name | methyl 2-amino-2-(4-tert-butylphenyl)acetate;hydrochloride |

| Standard InChI | InChI=1S/C13H19NO2.ClH/c1-13(2,3)10-7-5-9(6-8-10)11(14)12(15)16-4;/h5-8,11H,14H2,1-4H3;1H |

| Standard InChI Key | FYHUABVEACULFO-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC=C(C=C1)C(C(=O)OC)N.Cl |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(C(=O)OC)N.Cl |

Introduction

Chemical Structure and Molecular Characteristics

Methyl2-amino-2-(4-tert-butylphenyl)acetate hydrochloride belongs to the class of α-amino acid esters. Its molecular formula is C₁₃H₂₀ClNO₂, with a molecular weight of 257.75 g/mol . The compound features a methyl ester group, a primary amine protonated as a hydrochloride salt, and a para-substituted tert-butylphenyl moiety. The tert-butyl group introduces significant steric bulk, influencing both physicochemical properties and reactivity.

Key Structural Features:

-

Methyl ester: Enhances lipophilicity and serves as a protecting group for carboxylic acids.

-

Amino group: Protonated in the hydrochloride form, improving water solubility.

-

4-tert-butylphenyl: Imparts steric hindrance, affecting crystallization behavior and molecular packing .

Synthesis and Reaction Pathways

Synthetic Route from tert-Butyl (4-Hydroxyphenyl)Carbamate

The synthesis of methyl2-amino-2-(4-tert-butylphenyl)acetate hydrochloride involves a multi-step process. A validated method from the patent literature (WO2003/103567) outlines the following steps :

-

Alkylation of tert-Butyl (4-Hydroxyphenyl)Carbamate:

-

Reagents: tert-Butyl (4-hydroxyphenyl)carbamate, methyl bromoacetate, cesium carbonate, potassium iodide.

-

Conditions: Reflux in acetone for 4 hours.

-

Yield: 70% after column chromatography (hexane/EtOAc = 4:1).

-

Product: Methyl (4-tert-butoxycarbonylaminophenoxy)acetate.

-

-

Deprotection and Salt Formation:

Critical Reaction Parameters:

-

Base selection: Cesium carbonate facilitates efficient deprotonation of the phenolic oxygen.

-

Solvent: Acetone optimizes nucleophilic substitution kinetics.

-

Catalyst: Trace potassium iodide enhances bromide displacement via the Finkelstein reaction .

Physicochemical Properties

Acid-Base Behavior

The compound exhibits two ionizable groups:

-

Amino group (pKa ~ 9.2): Estimated from analogous aliphatic amines .

-

Methyl ester (pKa ~ 4.5): Comparable to methyl acetate derivatives .

The hydrochloride salt form ensures protonation of the amine at physiological pH, enhancing aqueous solubility (≈15 mg/mL predicted) .

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 1.49 (s, 9H, tert-butyl), 3.79 (s, 3H, methyl ester), 4.59 (s, 2H, CH₂), 6.79–7.32 (m, aromatic protons) .

-

IR: Strong absorption at 1740 cm⁻¹ (C=O ester), 1600 cm⁻¹ (aromatic C=C), and 2500–3000 cm⁻¹ (N⁺-H stretch).

Applications in Pharmaceutical Research

Synthetic Intermediate

The compound serves as a precursor for:

-

Peptidomimetics: Incorporation into non-natural amino acids for protease-resistant drug candidates.

-

Chiral auxiliaries: Facilitating asymmetric synthesis via its stereogenic center.

Comparative Analysis with Structural Analogs

| Compound | Structure | Key Differences | Biological Impact |

|---|---|---|---|

| Methyl 2-amino-2-phenylacetate | Lacks tert-butyl group | Reduced steric hindrance | Lower metabolic stability |

| Ethyl 2-amino-2-phenylacetate HCl | Ethyl ester vs. methyl ester | Altered pharmacokinetics | Slower hydrolysis in vivo |

| 4-Methylthio derivative | Methylthio substituent | Enhanced electron density | Increased receptor affinity |

The tert-butyl group uniquely balances solubility and steric effects, enabling tailored molecular interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume